molecular formula C11H13BrN2O B13555488 1-[(4-Bromophenyl)methyl]piperazin-2-one

1-[(4-Bromophenyl)methyl]piperazin-2-one

Cat. No.: B13555488
M. Wt: 269.14 g/mol
InChI Key: MXQOHKZACGRJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride (CAS 2060052-87-9) is a brominated piperazine derivative supplied as a powder for room temperature storage . It is a valuable chemical intermediate with potential applications in pharmaceutical and chemical research, particularly in medicinal chemistry for the development of CNS-targeting agents and receptor modulators . Its structural features, comprising a piperazin-2-one core and a 4-bromophenyl group, make it a versatile building block for the synthesis of more complex, biologically active compounds . The well-defined molecular structure (C11H14BrClN2O, MW: 305.6 g/mol) allows for precise modifications, supporting structure-activity relationship (SAR) studies in drug discovery programs . The hydrochloride salt form enhances the compound's solubility and stability, facilitating handling and storage in a research environment . Piperazine derivatives, in general, represent a pharmacologically significant class of compounds with a broad spectrum of therapeutic activities, underscoring the research value of this intermediate . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2

InChI Key

MXQOHKZACGRJKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Method Based on Bromobenzene and Piperidine (Patent CN112645902A)

One industrially relevant method involves a two-step process starting from bromobenzene and piperidine to produce 1-(4-bromophenyl)piperidine, which can be further elaborated to the target piperazin-2-one derivative.

Step 1: Nucleophilic substitution reaction

  • Reaction of bromobenzene with piperidine in sulfolane solvent.
  • Use of a strong alkali base such as potassium tert-butoxide or sodium tert-amylate.
  • Heating to 150–180 °C for 4 hours.
  • Formation of N-phenylpiperidine intermediate.

Step 2: Bromination

  • N-phenylpiperidine is reacted with a brominating agent such as N-bromosuccinimide or dibromohydantoin.
  • Reaction occurs in organic solvents like acetonitrile or dichloromethane.
  • Catalyst: tetra-n-butylammonium tetraphenylborate (0.02 to 0.15 equivalents).
  • Temperature maintained between 15–40 °C.
  • Purification by vacuum distillation or recrystallization (dichloromethane:n-heptane = 1:4).

Yields and Purity:

  • The N-phenylpiperidine intermediate is obtained in 84.1% yield with 99.2% purity by HPLC.
  • The final 1-(4-bromophenyl)piperidine product is free of isomers as confirmed by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).
Step Reagents & Conditions Yield (%) Purification Method
1 Bromobenzene + Piperidine, K t-BuO, Sulfolane, 150–180 °C, 4 h 84.1 Filtration, recrystallization
2 N-Bromosuccinimide, Acetonitrile/DCM, 15–40 °C, catalyst present Not specified Vacuum distillation or recrystallization

Advantages: Simple route, readily available raw materials, scalable for industrial production, and high product purity.

Synthesis via Piperazine Derivatives and Acylation (Literature Example)

Another approach involves the preparation of piperazine derivatives followed by acylation with appropriate acid chlorides or activated acids to yield the piperazin-2-one structure.

  • Example: Stirring 1-(bis(4-bromophenyl)methyl)piperazine with acid chlorides in the presence of triethylamine at room temperature.
  • Reaction solvents: dichloromethane or acetone.
  • Reaction times: 6–12 hours at ambient temperature.
  • Purification by recrystallization from ethanol or ethanol/ethyl acetate mixtures.

This method allows for the introduction of complex substituents and functional groups on the piperazine ring, including the 4-bromophenylmethyl group, with good control over stereochemistry and purity.

One-Pot Catalytic Asymmetric Synthesis of Piperazin-2-ones

Recent advances have demonstrated a one-pot catalytic asymmetric synthesis of C3-substituted piperazin-2-ones, which can be adapted for this compound derivatives.

  • Starting from aldehydes bearing halogen substituents (including bromine).
  • Use of urea and thiourea catalysts derived from Cinchona alkaloids.
  • Sequential steps: Knoevenagel condensation, asymmetric epoxidation, and ring closure.
  • Conditions: mild temperatures (−20 °C to room temperature), use of toluene or dichloromethane as solvents.
  • Yields: Good to high (up to 96% enantiomeric excess).
  • The method allows for enantioselective synthesis, which is valuable for pharmaceutical applications.

This approach represents a modern, green chemistry-oriented route with high stereocontrol and efficiency.

Comparative Analysis of Preparation Methods

Feature Bromobenzene + Piperidine Route Piperazine Acylation Route One-Pot Catalytic Asymmetric Synthesis
Starting Materials Bromobenzene, Piperidine Piperazine derivatives Aldehydes with halogen substituents
Reaction Steps Two-step (nucleophilic substitution + bromination) Multi-step (acylation) One-pot, multi-step catalytic sequence
Reaction Conditions High temperature (150–180 °C), strong base Room temperature, mild Mild temperatures (−20 °C to RT)
Catalysts/ Reagents Potassium tert-butoxide, N-bromosuccinimide, phase transfer catalyst Triethylamine, acid chlorides Urea/thiourea organocatalysts
Yield High (84% intermediate) Moderate to high High with enantioselectivity
Purification Distillation or recrystallization Recrystallization Chromatographic purification
Scalability Industrial scale feasible Lab scale Lab scale, potential for scale-up
Enantioselectivity Not specified Not specified High (up to 96% ee)

Summary of Research Findings and Recommendations

  • The bromobenzene and piperidine route offers a straightforward, cost-effective industrial method with relatively few steps and high purity products. It is well-documented with detailed reaction parameters and purification methods.

  • Piperazine acylation methods provide flexibility for structural diversity, suitable for synthesizing derivatives with various substituents, including the 4-bromophenylmethyl group.

  • The one-pot asymmetric catalytic synthesis represents a cutting-edge methodology for producing enantiomerically enriched piperazin-2-one derivatives, potentially including this compound, which is crucial for pharmaceutical applications requiring stereochemical purity.

  • Choice of method depends on the desired scale, purity, stereochemistry, and functionalization of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)piperazin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced piperazine derivatives .

Scientific Research Applications

1-(4-Bromobenzyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can bind to certain enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazinone Derivatives

Piperazinone derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a detailed comparison of 1-[(4-Bromophenyl)methyl]piperazin-2-one with structurally related compounds:

Structural Analogues

Compound Name Substituents Molecular Formula Key Features Biological Activity/Application References
1-(3-Chlorophenyl)piperazin-2-one 3-Chlorophenyl at N1 C₁₀H₁₁ClN₂O Smaller halogen (Cl) at meta position; lower molecular weight (222.66 g/mol). Cytotoxic agent (HT-29, A549 cells).
1-(2-Methoxyphenyl)piperazin-1-yl derivatives 2-Methoxyphenyl and butylamine side chains C₁₅H₂₃N₃O₂ Electron-donating methoxy group; enhanced solubility in polar solvents. CNS-targeting ligands (e.g., α₁-AR modulation).
(5S)-5-Butyl-4-({1-[(4-bromophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one Bromophenylmethyl-imidazole and trifluoromethoxyphenyl groups C₂₆H₂₈BrF₃N₄O₂ Macrocyclic structure; high molecular weight (582.43 g/mol). Farnesyltransferase inhibitor (antifungal applications).
1-(4-Trifluoromethoxyphenyl)piperazin-2-one hydrochloride Trifluoromethoxyphenyl at N1; hydrochloride salt C₁₁H₁₂ClF₃N₂O₂ Electron-withdrawing CF₃O group; improved crystallinity. Intermediate for kinase inhibitors.

Key Differences in Physicochemical Properties

  • Steric Effects : Bulky substituents like the imidazole-methyl group in reduce conformational flexibility, impacting binding to enzymatic pockets.
  • Solubility : The hydrochloride salt form of 1-(4-trifluoromethoxyphenyl)piperazin-2-one exhibits higher aqueous solubility than the neutral bromophenyl analogue.

Cytotoxicity

  • This compound : Displays IC₅₀ values of 12.5 µM (HT-29) and 18.3 µM (A549) .
  • 1-(3-Chlorophenyl)piperazin-2-one : Shows weaker activity (IC₅₀ > 25 µM) in the same assays, suggesting bromine’s superior bioactivity .
  • Imidazole-Appended Derivatives (e.g., ) : Exhibit sub-micromolar potency against fungal targets (e.g., Cryptococcus neoformans), highlighting the role of extended aromatic systems .

Selectivity

  • The target compound’s selectivity ratio between cancer (HT-29) and normal (MRC-5) cells is ~2.5, whereas thiourea-substituted analogues achieve higher ratios (>5) due to improved hydrogen-bonding interactions .

Biological Activity

1-[(4-Bromophenyl)methyl]piperazin-2-one is a piperazine derivative characterized by a bromobenzyl substituent. This compound has garnered interest due to its potential biological activities, which are influenced by the structural features of the piperazine core and the presence of the bromine atom. The following sections detail its synthesis, biological activity, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes refluxing 7-(2-bromoethoxy)-2H-chromen-2-one with 1-(4-bromobenzyl)-piperazine in acetonitrile, utilizing anhydrous potassium carbonate to optimize yield. The molecular formula for this compound is CHBrNO, indicating its halogenated nature, which can enhance lipophilicity and receptor affinity.

Biological Activity

Research indicates that compounds with piperazine moieties exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine, including this compound, possess moderate to good antimicrobial properties against various pathogens .
  • Antitumor Activity : Some piperazine derivatives have been evaluated for their antitumor potential, showing promising results in inhibiting cancer cell proliferation .
  • Neurological Effects : The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorobenzyl)piperazin-2-oneChlorine instead of bromineDifferent receptor interactions due to chlorine's properties
1-(Phenyl)piperazin-2-oneNo halogen substituentLacks specific halogen-induced lipophilicity
1-(4-Methylbenzyl)piperazin-2-oneMethyl group instead of bromineDifferent steric effects impacting binding affinity

This table illustrates how variations in substituents can significantly influence the biological activity and pharmacological profiles of these compounds.

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific receptors or enzymes. The bromine atom may enhance binding affinity and alter pharmacodynamics by modifying lipophilicity and electronic properties. These interactions can lead to various cellular responses, such as inhibition of enzyme activity or modulation of receptor function .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The observed minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent .
  • Antitumor Research : A study evaluating piperazine derivatives for their antitumor effects found that this compound showed promising cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell survival and proliferation .
  • Neuropharmacological Evaluation : Investigations into the central nervous system effects revealed that this compound could modulate neurotransmitter systems, suggesting its potential use in treating mood disorders or anxiety-related conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(4-Bromophenyl)methyl]piperazin-2-one, and what key intermediates are involved?

  • The synthesis typically involves multi-step reactions starting with bromophenyl derivatives and piperazine precursors. For example:

  • Step 1 : Alkylation of 4-bromobenzyl bromide with piperazin-2-one under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the core structure.
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product .
    • Key intermediates include 4-bromobenzyl halides and protected piperazine derivatives. Solvents like dichloromethane (DCM) or acetonitrile are commonly used .

Q. How is the structural integrity of this compound validated experimentally?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For instance, the benzyl proton signals appear at δ ~4.3–4.5 ppm .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 10.050 Å, b = 11.622 Å) are reported for related compounds, aiding in conformational analysis .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Refer to safety data sheets (SDS) for guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • In case of inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent optimization : Polar aprotic solvents like DMF improve solubility of intermediates .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing bromine with fluorine) to assess impact on receptor binding .
  • Computational docking : Use molecular dynamics simulations to predict interactions with targets like protein farnesyltransferase (e.g., PDB ID: 7T0C) .

Q. How does the bromophenyl group influence the compound’s pharmacokinetic properties?

  • The bromine atom enhances lipophilicity, improving blood-brain barrier penetration. However, it may reduce metabolic stability due to potential cytochrome P450 interactions .
  • Comparative studies with chlorine or fluorine analogs show varying logP values and half-lives .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Slow evaporation from ethanol/water mixtures yields stable monoclinic crystals.
  • Disorder in crystal packing : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .

Methodological Recommendations

  • Purification : Use preparative HPLC with a C18 column for high-purity batches (>98%) .
  • Stability testing : Store the compound under inert gas (N₂) at –20°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.